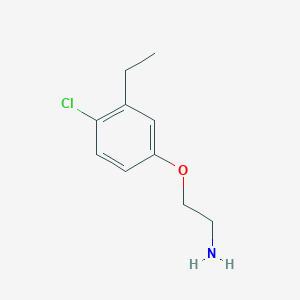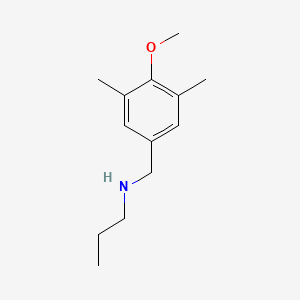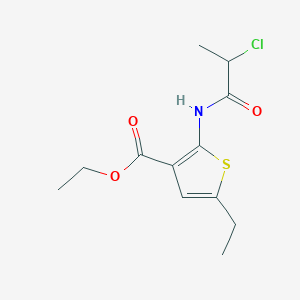
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Overview
Description
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide, also known as N-methyl-4-aminopiperidine-1-acetamide, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 91-93 °C. It is a derivative of piperidine and is used as a precursor in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : A study by Reznikov et al. (2013) describes a synthetic approach to γ-aminobutyric acid derivatives, including those related to 2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide. This method involves enantioselective addition catalyzed by Ni(II) complexes (Reznikov, Golovin, & Klimochkin, 2013).
Design and Synthesis of Derivatives : Jing (2010) reports on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, highlighting the structural versatility of compounds related to this compound (Jing, 2010).
Biological Activities
Enzymatic Activity Studies : Khalid et al. (2014) synthesized a series of derivatives including N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide. These compounds were evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing potential biological applications (Khalid et al., 2014).
Antiallergic Agents : Menciu et al. (1999) developed new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents. These compounds show a connection to the structural class of this compound in their synthesis and potential therapeutic application (Menciu et al., 1999).
Miscellaneous Applications
Antioxidant and Analgesic Properties : Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, showing its potential as an antioxidant, analgesic, and anti-inflammatory agent (Nayak et al., 2014).
Molecular Imprinted Polymers : Fahim and Abu-El Magd (2021) investigated the use of a compound related to this compound in the development of molecular imprinted polymers for applications in organic fillers and antimicrobial activities (Fahim & Abu-El Magd, 2021).
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)3-6-14-12(16)9-15-7-4-11(13)5-8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJLNOJHWQKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)

![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)








![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)
